molecular formula C13H7F4N3O2 B2615571 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate CAS No. 956950-68-8

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate

Cat. No.: B2615571
CAS No.: 956950-68-8
M. Wt: 313.212
InChI Key: WPAQTJXZSXOPAO-UHFFFAOYSA-N
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Description

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is a complex organic compound that features a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups, and a fluorobenzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as ethyl acetoacetate, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate.

    Introduction of Substituents: The cyano, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the cyano group can be added via a nucleophilic substitution reaction using cyanogen bromide.

    Coupling with 4-Fluorobenzenecarboxylate: The final step involves coupling the substituted pyrazole with 4-fluorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic fluorine and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazoles or benzenecarboxylates depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

Medicinally, compounds with similar structures have been studied for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the fluorobenzenecarboxylate moiety can improve the pharmacokinetic properties of the molecule.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The cyano and trifluoromethyl groups can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzoate
  • 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-chlorobenzenecarboxylate
  • 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-bromobenzenecarboxylate

Uniqueness

Compared to these similar compounds, 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorine atom on the benzene ring. This can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4N3O2/c1-20-11(9(6-18)10(19-20)13(15,16)17)22-12(21)7-2-4-8(14)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQTJXZSXOPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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